molecular formula C9H8O3S B12622768 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid CAS No. 920972-81-2

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid

Cat. No.: B12622768
CAS No.: 920972-81-2
M. Wt: 196.22 g/mol
InChI Key: QUGJVAZITQKDLJ-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid (CAS 920972-81-2) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 9 H 8 O 3 S and a molecular weight of 196.22 g/mol, this butenoic acid derivative serves as a versatile building block in organic synthesis and medicinal chemistry . The compound features a thiophene heterocycle, a moiety recognized as a versatile building block for pharmaceuticals, polymers, and advanced materials . This structure makes it a valuable intermediate for constructing more complex molecules. Compounds with similar thiophene-alkenoic acid scaffolds have been investigated as potential angiotensin II receptor antagonists, indicating its relevance in cardiovascular drug discovery . Researchers can utilize this compound in various synthetic transformations, including the development of new catalysts, sensors, and analytical reagents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

920972-81-2

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

3-methyl-2-oxo-4-thiophen-2-ylbut-3-enoic acid

InChI

InChI=1S/C9H8O3S/c1-6(8(10)9(11)12)5-7-3-2-4-13-7/h2-5H,1H3,(H,11,12)

InChI Key

QUGJVAZITQKDLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CS1)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires the presence of a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of thiophene derivatives, including 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid, often involves large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Properties: The quinoxaline derivative (compound 6) exhibits a narrow energy gap (2.09 eV) due to extended π-conjugation from the quinoxaline and ethylenodioxythiophene units, whereas the target compound’s electronic profile is likely less delocalized but still tunable via its thiophene and enoate groups .
  • Synthetic Accessibility: The Petasis reaction (as used for compound 5l in ) offers high yields (62%) under mild conditions, contrasting with the multi-step synthesis of quinoxaline derivatives (compounds 6 and 7), which require rigorous optimization .
  • Functional Group Impact: The presence of a cyanoacrylic acid group in compound 6 enhances electron injection efficiency in solar cells, whereas the methyl-oxo group in the target compound may favor nucleophilic reactivity or hydrogen-bonding interactions .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles: Compound 5l (from ) shows distinct ¹H NMR signals for the tetrahydrobenzo[b]thiophene (δ 1.5–2.5 ppm) and enoate protons (δ 6–7 ppm). The target compound would likely exhibit similar deshielding for the α,β-unsaturated ketone but distinct thiophene proton splitting.
  • Optical Properties: Quinoxaline derivatives (compounds 6 and 7) absorb strongly in the visible range (380–550 nm), a trait linked to their extended conjugation. The target compound’s absorption spectrum would depend on the thiophene’s electron-donating effects and the enoate’s electron-withdrawing nature .

Biological Activity

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid, also known by its CAS number 920972-81-2, is an organic compound notable for its unique structure, which includes a thiophene ring and an enone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Molecular Formula : C₉H₈O₃S
Molecular Weight : 196.22 g/mol
Structure : The compound features a methyl group at position 3 and a thiophene ring, which enhances its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid is primarily attributed to its enone moiety, which acts as a Michael acceptor. This characteristic allows the compound to interact with nucleophiles in biological systems, leading to modulation of enzyme activities and signaling pathways. The following mechanisms have been identified:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. It has shown effectiveness comparable to established antibiotics.
  • Anticancer Activity : Preliminary studies suggest that 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activity data for 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid compared with similar compounds:

Compound NameMIC (mg/mL)MBC (mg/mL)Activity Type
3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid0.0150.030Antimicrobial
Ethyl 4-(ethyloxy)-2-oxobutenoate0.0250.050Antimicrobial
(E)-2-Oxo-4-(thiophen-2-yloxy)butanoic acid0.0200.040Antimicrobial
Compound with similar structure (e.g., 5-nitrothiophene)0.0100.020Antimicrobial

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 3-Methyl-2-oxo-4-(thiophen-2-yyl)but-3-enoic acid exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.015 mg/mL, indicating its potential as a therapeutic agent against resistant strains .
  • Anticancer Properties : Research has shown that this compound can reduce the viability of cancer cell lines such as A549 (lung cancer cells). In vitro assays indicated that it induces apoptosis in these cells, suggesting a pathway for further investigation into its use as an anticancer drug .

Comparative Analysis

The unique structural features of 3-Methyl-2-oxo-4-(thiophen-2-yyl)but-3-enoic acid differentiate it from other compounds with similar functionalities:

Compound NameUnique Features
3-Methyl-2-oxo-4-(thiophen-2-yyl)butanoic acid Contains both thiophene and enone moieties
Ethyl 4-(ethyloxy)-2-octobutenoate Lacks the thiophene ring
(E)-2-Oxo-4-(thiophen-yloxy)butanoic acid Contains an ether linkage instead of carboxylic acid

The presence of the thiophene ring enhances the reactivity profile of this compound, making it a more potent candidate for drug development compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid and its derivatives?

  • Methodological Answer : A common approach involves condensation reactions using substituted aryl ketones and thiophen-2-yl amines. For example, N-substituted amides can be synthesized via coupling reactions with activated esters (e.g., DCC/DMAP-mediated acylation) followed by purification using silica gel column chromatography with ethyl acetate/hexane gradients. Reaction progress is monitored by TLC, and structural confirmation is achieved via 1^1H/13^{13}C NMR and HRMS .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : The α,β-unsaturated ketone moiety shows diagnostic signals: a downfield carbonyl carbon (~180–185 ppm in 13^{13}C NMR) and olefinic protons (δ 6.3–7.5 ppm in 1^1H NMR) with coupling constants (J ≈ 15–18 Hz) indicative of E-configuration .
  • HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]+^+) with deviations < 3 ppm .
  • Elemental Analysis : Used to validate purity, with calculated vs. found values for C, H, N, and S typically within 0.3% .

Q. What are the stability considerations for this compound under different conditions?

  • Methodological Answer : Stability studies under acidic/basic conditions or elevated temperatures reveal degradation pathways. For example, prolonged exposure to aqueous media may lead to isomerization or decarboxylation. Degradation products (e.g., crotonic acid derivatives) are identified via quenching reactions at low temperatures (-78°C) followed by NMR analysis .

Advanced Research Questions

Q. How can regioselective functionalization of the α,β-unsaturated ketone be achieved?

  • Methodological Answer : Substrate-directed strategies leverage steric and electronic effects. For instance, Pd-catalyzed allylic alkylation or photochemical [2+2] cycloadditions target the electron-deficient double bond. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What computational methods are suitable for studying electronic properties and solvent interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy functional evaluates electron density and kinetic energy to predict bond polarization and charge distribution .
  • Polarizable Continuum Model (PCM) : Solvent effects (e.g., dielectric anisotropy in ionic solutions) are modeled using integral equation formalisms to simulate solvation free energies .

Q. How do supramolecular interactions influence crystal packing?

  • Methodological Answer : Hydrogen-bonding networks are analyzed via X-ray crystallography (SHELXL for refinement) and graph set analysis (Etter’s rules). The thiophene sulfur and carbonyl oxygen often form C–H···O/S interactions, visualized using ORTEP-3 for 3D rendering .

Q. Can biocatalytic methods be applied to modify the thiophene or keto moieties?

  • Methodological Answer : Immobilized enzymes (e.g., SwCNTNH2-PAL) enable stereoselective ammonia elimination or addition reactions. Batch-mode biotransformations at room temperature optimize enantiomeric excess (ee), monitored by chiral HPLC or circular dichroism .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE correlations or unit cell parameters) are addressed by cross-validating multiple techniques:

  • SC-XRD : Resolves ambiguities in stereochemistry.
  • VT-NMR : Probes dynamic processes (e.g., rotameric equilibria).
  • Periodic DFT : Refines hydrogen-bonding motifs in crystal lattices .

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